methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride
Description
Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thian-3-yl)acetate hydrochloride is a specialized organic compound featuring a six-membered thian ring (a saturated sulfur-containing heterocycle) with sulfone (-SO₂) and amino (-NH₂) substituents at the 3-position. The molecule also includes a methyl ester functional group (-COOCH₃) attached via an acetate linker. As a hydrochloride salt, the amino group is protonated (NH₃⁺), with Cl⁻ as the counterion.
Properties
IUPAC Name |
methyl 2-(3-amino-1,1-dioxothian-3-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.ClH/c1-13-7(10)5-8(9)3-2-4-14(11,12)6-8;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJYBPKZWOUEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCS(=O)(=O)C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride typically involves the reaction of methyl 2-(3-amino-1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on ring systems, functional groups, and applications.
Structural Analogues
Key Differences and Implications
Ring System :
- Thian vs. Thietan : The 6-membered thian ring (user’s compound) offers lower ring strain and greater stability compared to the 4-membered thietan ring in the Aaron Chemicals analogue. Thietan derivatives may exhibit higher reactivity due to strain .
- Thiomorpholin : Contains nitrogen in the ring (unlike thian), enabling hydrogen-bonding interactions distinct from pure sulfur-based heterocycles .
Functional Groups :
- Ester vs. Acid : The methyl ester in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates. In contrast, the carboxylic acid in the thiomorpholin derivative () increases solubility and bioavailability .
Molecular Weight :
- The spirocyclic compound () has a higher molecular weight (225.74 g/mol) due to its complex fused-ring system, which may limit synthetic scalability compared to simpler analogues .
Research Findings
- Synthetic Utility : All compounds are marketed as building blocks (Enamine, Aaron Chemicals, American Elements), suggesting roles in peptide mimetics or kinase inhibitor synthesis .
- Stability: Sulfone-containing rings (e.g., thian, thiomorpholin) resist oxidative degradation, making them preferable in long-term storage over non-sulfonated analogues .
- Biological Relevance: The amino group in all compounds provides a handle for further functionalization, such as coupling with pharmacophores in drug discovery .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 2-(3-amino-1,1-dioxo-1λ⁶-thian-3-yl)acetate hydrochloride in a laboratory setting?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables. Quantum chemical calculations (e.g., reaction path searches) can guide experimental conditions by predicting transition states and intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., / NMR for functional group analysis, IR for sulfone group verification) with chromatographic methods (e.g., HPLC with UV detection for purity assessment). Mass spectrometry (MS) can confirm molecular weight, while X-ray crystallography may resolve stereochemical ambiguities .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Pre-dry the compound using vacuum desiccation to mitigate hydrolysis risks. Stability studies under accelerated conditions (e.g., thermal gravimetric analysis, TGA) can predict shelf life .
Advanced Research Questions
Q. How can computational chemistry be integrated to elucidate reaction mechanisms involving this compound?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on sulfone group reactivity and amine participation. Transition state analysis can explain regioselectivity in nucleophilic substitutions. Hybrid methods (e.g., QM/MM) are useful for simulating solvent effects .
Q. What methodologies address contradictory data in reaction yields or byproduct formation?
- Methodological Answer : Conduct multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., trace moisture, oxygen levels). Implement iterative feedback loops where experimental data refine computational models, narrowing optimal conditions. Cross-validation with kinetic studies (e.g., time-resolved spectroscopy) can resolve discrepancies .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
- Methodological Answer : Use membrane-based separation (e.g., nanofiltration for size-exclusion) or preparative HPLC with chiral stationary phases for enantiomeric resolution. Simulated moving bed (SMB) chromatography enhances throughput for scalable purification. Solvent selection should prioritize polarity matching to minimize co-elution .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability testing using differential scanning calorimetry (DSC) and pH-dependent degradation studies. Monitor degradation products via LC-MS and correlate findings with Arrhenius models to predict long-term stability. Buffer systems mimicking physiological conditions are critical for pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
